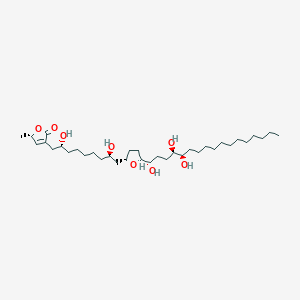
Benzenediazonium, 4-(aminosulfonyl)-, chloride
Vue d'ensemble
Description
Benzenediazonium, 4-(aminosulfonyl)-, chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring. This compound is particularly notable for its applications in organic synthesis and its role as an intermediate in the preparation of various aromatic compounds.
Mécanisme D'action
Target of Action
The primary target of Benzenediazonium, 4-(aminosulfonyl)-, chloride, also known as a diazonium compound, is an aromatic amine . The compound interacts with the aromatic amine to form a diazonium ion .
Mode of Action
The compound’s mode of action involves converting an aromatic amino group (NH2) into a diazonium ion (N2+), which is a tremendously good leaving group . This conversion is achieved through the treatment of an aromatic amine with nitrous acid (or sodium nitrite, which is converted to nitrous acid in the presence of acid) in the presence of a strong acid like HCl . This results in the loss of H2O and the formation of a new N-N triple bond .
Biochemical Pathways
The resulting diazonium salts can be transformed into a variety of useful functional groups . These transformations can be roughly divided into two categories: Sandmeyer reactions and other reactions . Sandmeyer reactions involve treating diazonium salts with various compounds of copper . Other reactions occur if a strong enough nucleophile is present, or if the mixture is heated enough .
Pharmacokinetics
The compound’s adme properties and their impact on bioavailability would be influenced by factors such as its molecular weight (21965 g/mol) and its physical and chemical properties .
Result of Action
The result of the compound’s action is the transformation of an aromatic amino group into a variety of useful functional groups . This includes the formation of aryl chlorides, aryl bromides, and aryl cyanides (nitriles) through Sandmeyer reactions . Other possible products include aryl iodides and hydroxyl groups .
Action Environment
The action of this compound is highly sensitive to environmental factors. For instance, the reaction with an aromatic amine to form a diazonium ion needs to be carried out at temperatures below 5°C . Furthermore, the stability of the resulting arenediazonium salts is highly sensitive to the counterion . For example, phenyldiazonium chloride is dangerously explosive, but benzenediazonium tetrafluoroborate is easily handled on the bench .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 4-(aminosulfonyl)-, chloride typically involves the diazotization of 4-aminobenzenesulfonamide. The process begins with the reaction of 4-aminobenzenesulfonamide with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The reaction proceeds as follows:
4-aminobenzenesulfonamide+HNO2+HCl→benzenediazonium, 4-(aminosulfonyl)-, chloride+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain low temperatures and prevent the decomposition of the diazonium salt. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 4-(aminosulfonyl)-, chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium compound can couple with phenols, naphthols, and aromatic amines to form azo compounds, which are characterized by the presence of a -N=N- bond.
Common Reagents and Conditions
Sandmeyer Reaction: Utilizes copper(I) chloride, bromide, or cyanide to replace the diazonium group with a halide or cyanide.
Coupling Reactions: Typically performed in alkaline conditions with phenols or aromatic amines to form azo compounds.
Major Products Formed
Substitution Reactions: Products include halobenzenes, phenols, and benzonitriles.
Coupling Reactions: Products include azo dyes, which are widely used in the textile industry.
Applications De Recherche Scientifique
Benzenediazonium, 4-(aminosulfonyl)-, chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various aromatic compounds.
Dye Industry: Utilized in the production of azo dyes, which are important for coloring textiles, leather, and paper.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs, which have antibacterial properties.
Material Science: Used in the preparation of advanced materials, such as conducting polymers and nanomaterials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium chloride: Lacks the sulfonamide group and is used in similar substitution and coupling reactions.
Benzenediazonium, 4-(methylsulfonyl)-, chloride: Contains a methylsulfonyl group instead of an aminosulfonyl group, leading to different reactivity and applications.
Uniqueness
Benzenediazonium, 4-(aminosulfonyl)-, chloride is unique due to the presence of the aminosulfonyl group, which imparts specific reactivity and allows for the synthesis of sulfonamide-based compounds. This makes it particularly valuable in pharmaceutical and dye industries.
Propriétés
IUPAC Name |
4-sulfamoylbenzenediazonium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4H,(H2,8,10,11);1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVPKCRRZVARRB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)S(=O)(=O)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481783 | |
| Record name | Benzenediazonium, 4-(aminosulfonyl)-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35282-78-1 | |
| Record name | Benzenediazonium, 4-(aminosulfonyl)-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester](/img/structure/B3060976.png)
![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine](/img/structure/B3060977.png)




![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)



